2,3-Quinolinedicarboxylic acid

Descripción general

Descripción

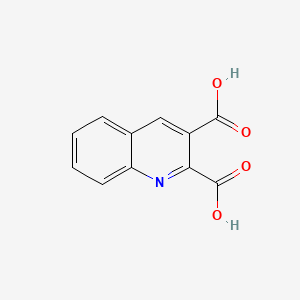

2,3-Quinolinedicarboxylic acid is a heterocyclic compound with the empirical formula C₁₁H₇NO₄ . It is also known by its systematic name, 2,3-pyridinedicarboxylic acid . The molecule consists of a quinoline ring system with two carboxylic acid functional groups attached at positions 2 and 3. Quinoline derivatives exhibit diverse biological activities and are of interest in medicinal chemistry .

Synthesis Analysis

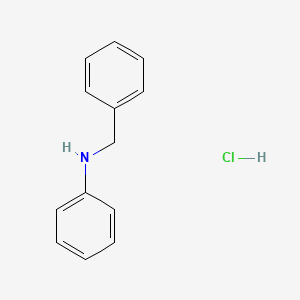

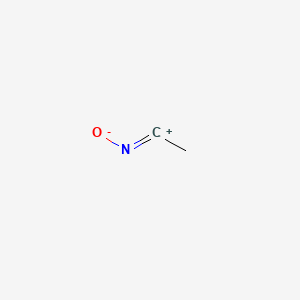

The synthesis of 2,3-Quinolinedicarboxylic acid involves various methods, including cyclization reactions. One common approach is the oxidative cyclization of 2-aminobenzylamine derivatives using oxidizing agents such as potassium permanganate or lead tetraacetate. The reaction proceeds via the formation of an imine intermediate followed by cyclization to yield the quinoline ring system .

Molecular Structure Analysis

The molecular structure of 2,3-Quinolinedicarboxylic acid consists of a quinoline ring (a fused benzene and pyridine ring) with two carboxylic acid groups attached. The systematic IUPAC name reflects the positions of these carboxylic acid groups. The compound’s three-dimensional arrangement influences its chemical properties and interactions with other molecules .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Material Science

2,3-Quinolinedicarboxylic acid plays a significant role in the synthesis of coordination polymers. These polymers exhibit fascinating topological structures and have potential applications in material science, particularly in the development of luminescent sensors, optical devices, and other photoluminescent properties . The acid acts as a ligand, coordinating with metal centers to form novel two-dimensional Zn coordination polymers with intriguing solid-state photoluminescent properties .

Organic Synthesis

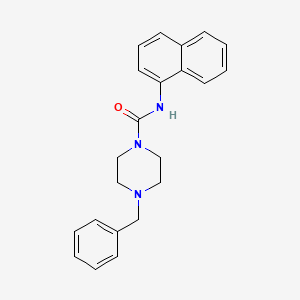

In organic chemistry, 2,3-Quinolinedicarboxylic acid is utilized as a starting material for the synthesis of various heterocyclic compounds. It has been employed in the preparation of pyridazinedione derivatives, which are formed regioselectively by intramolecular cyclization of phosphorus ylides containing pyridopyridazinedione and pyridazinoquinolinedione fragments .

Pharmaceutical Applications

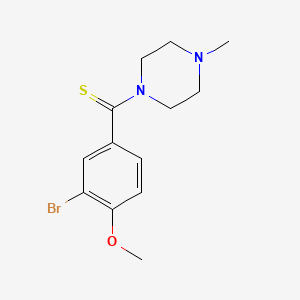

Quinoline derivatives, including those derived from 2,3-Quinolinedicarboxylic acid, are essential in drug discovery due to their broad spectrum of bioactivity. They serve as core templates in medicinal chemistry for the development of drugs with various pharmacological applications, including anticancer, antioxidant, anti-inflammatory, and antimalarial activities .

Materials for Energy Storage

2,3-Quinolinedicarboxylic acid-modified graphene hydrogel composites have been developed for high-performance asymmetrical supercapacitors. These composites exhibit excellent capacitive properties and are promising for energy storage applications, demonstrating the versatility of the compound in enhancing the performance of graphene-based materials .

Environmental Science

The acid’s derivatives are being explored for their potential environmental applications. Coordination polymers based on 2,3-Quinolinedicarboxylic acid may be used in environmental sensing and remediation due to their ability to form complexes with various metals and their photoluminescent properties .

Analytical Chemistry

In analytical methods, 2,3-Quinolinedicarboxylic acid is referenced for its physicochemical properties and is used in the preparation of standards and reagents. Its well-defined structure and properties make it suitable for use in various analytical techniques, including NMR, HPLC, LC-MS, and UPLC, to ensure accuracy and precision in chemical analysis .

Mecanismo De Acción

Target of Action

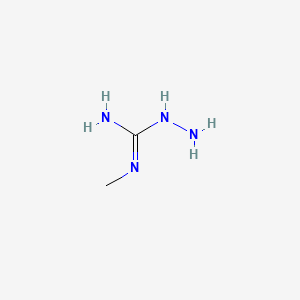

2,3-Quinolinedicarboxylic acid, also known as Quinolinic acid (QUIN or QA), is a dicarboxylic acid with a pyridine backbone . It acts as an NMDA receptor agonist . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It is activated when glutamate and glycine (or D-serine) bind to it, and when this happens it allows positively charged ions to flow through the cell membrane .

Mode of Action

QUIN interacts with its target, the NMDA receptor, by binding to it and acting as an agonist . This means it activates the receptor, which can lead to a series of downstream effects. The activation of the NMDA receptor by QUIN can lead to an influx of calcium ions into the cell, which can then lead to various cellular responses .

Biochemical Pathways

QUIN is a downstream product of the kynurenine pathway, which metabolizes the amino acid tryptophan . The overactivation of the kynurenine pathway and the subsequent increase in QUIN production has been linked to several neurological and psychiatric disorders .

Pharmacokinetics

It is known that quin is produced in the body through the kynurenine pathway . As such, its bioavailability would be influenced by factors that affect this pathway.

Result of Action

The activation of the NMDA receptor by QUIN can lead to a potent neurotoxic effect . Studies have demonstrated that QUIN may be involved in many psychiatric disorders, neurodegenerative processes in the brain, as well as other disorders .

Action Environment

The action, efficacy, and stability of QUIN can be influenced by various environmental factors. For example, conditions that lead to an overactivation of the kynurenine pathway, such as inflammation or stress, could potentially lead to an increase in QUIN production . .

Propiedades

IUPAC Name |

quinoline-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-10(14)7-5-6-3-1-2-4-8(6)12-9(7)11(15)16/h1-5H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUVMHKAHWKQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9027281 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Quinolinedicarboxylic acid | |

CAS RN |

643-38-9 | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Quinolinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9027281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-QUINOLINEDICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/638FYR6T3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural features of 2,3-quinolinedicarboxylic acid and its metal complexes?

A1: 2,3-Quinolinedicarboxylic acid acts as a bridging ligand in the formation of metal complexes. [] The molecule contains two carboxyl groups (-COOH) at the 2 and 3 positions of the quinoline ring, offering multiple coordination sites. In the reported copper complex, Cu(C11H6NO4)2, the copper(II) ion adopts a distorted octahedral geometry. [] The ligand coordinates to the copper ion through the quinoline nitrogen and one oxygen atom from the deprotonated 2-carboxyl group. [] The remaining coordination sites are occupied by oxygen atoms from the 3-carboxyl group of neighboring ligand molecules, resulting in a two-dimensional framework structure. []

Q2: Why is 2,3-quinolinedicarboxylic acid of interest in crystal engineering?

A2: Researchers are interested in 2,3-quinolinedicarboxylic acid for crystal engineering due to its versatile coordination modes, which can lead to the formation of diverse framework structures. [] Similar to its analog, quinoline-2-carboxylic acid, it has the potential to form 1D, 2D, and 3D structures by interacting with metal ions. [] This ability to form varied architectures makes it a promising candidate for developing new functional materials.

Q3: Can 2,3-quinolinedicarboxylic acid be used as a starting material for other compounds?

A3: Yes, 2,3-quinolinedicarboxylic acid can be utilized as a precursor in organic synthesis. Specifically, its anhydride derivative is a valuable starting material for synthesizing pyridazinedione derivatives. [] This reaction pathway offers a viable route for accessing a range of structurally diverse heterocyclic compounds with potential biological activities.

Q4: What synthetic approaches are available for obtaining 2,3-quinolinedicarboxylic acid?

A4: One reported method involves a multi-step synthesis starting from aniline and maleic anhydride. [] This procedure involves the formation of intermediates such as S-phenylimino-4-dimethylaminomethylene-N-phenylsuccinimide and N-phenylacridinimide before yielding the desired 2,3-quinolinedicarboxylic acid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1215047.png)

![Bis[(S)-2-amino-3-phenylpropyl] persulfide](/img/structure/B1215058.png)